molecular formula C8H4FN3 B15301640 5-(Cyanoamino)-2-fluorobenzonitrile

5-(Cyanoamino)-2-fluorobenzonitrile

Katalognummer: B15301640
Molekulargewicht: 161.14 g/mol
InChI-Schlüssel: AKBJNKHNHVQFJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Cyanoamino)-2-fluorobenzonitrile is an organic compound characterized by the presence of a cyano group, an amino group, and a fluorine atom attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyanoamino)-2-fluorobenzonitrile typically involves the reaction of 2-fluorobenzonitrile with cyanamide under specific conditions. One common method includes the use of a base such as sodium methoxide in methanol to facilitate the reaction. The reaction mixture is stirred at room temperature, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free methods and green chemistry approaches are being explored to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Cyanoamino)-2-fluorobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles.

    Reduction: 5-(Amino)-2-fluorobenzonitrile.

    Oxidation: 5-(Nitroamino)-2-fluorobenzonitrile.

Wissenschaftliche Forschungsanwendungen

5-(Cyanoamino)-2-fluorobenzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(Cyanoamino)-2-fluorobenzonitrile involves its interaction with specific molecular targets. The cyano and amino groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluorobenzonitrile: Lacks the cyanoamino group, making it less reactive in certain chemical reactions.

    5-(Cyanoamino)-2-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine, which affects its reactivity and applications.

    5-(Cyanoamino)-2-bromobenzonitrile:

Uniqueness

5-(Cyanoamino)-2-fluorobenzonitrile is unique due to the presence of both cyano and amino groups along with a fluorine atom. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

Eigenschaften

Molekularformel

C8H4FN3

Molekulargewicht

161.14 g/mol

IUPAC-Name

(3-cyano-4-fluorophenyl)cyanamide

InChI

InChI=1S/C8H4FN3/c9-8-2-1-7(12-5-11)3-6(8)4-10/h1-3,12H

InChI-Schlüssel

AKBJNKHNHVQFJV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1NC#N)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.